molecular formula C19H22N2O B14702878 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- CAS No. 23699-84-5

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)-

Katalognummer: B14702878
CAS-Nummer: 23699-84-5
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: QCEHDADBIVGNDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- is a complex organic compound with a unique structure that includes a benzo-fused oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives .

Wissenschaftliche Forschungsanwendungen

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzo-fused oxazoles and related heterocyclic structures. Examples include:

Uniqueness

The uniqueness of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- lies in its specific structural features and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

23699-84-5

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

5-methyl-2-(1-methylpiperidin-4-ylidene)-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene

InChI

InChI=1S/C19H22N2O/c1-13-20-19-17(22-13)8-7-14-5-3-4-6-16(14)18(19)15-9-11-21(2)12-10-15/h3-6H,7-12H2,1-2H3

InChI-Schlüssel

QCEHDADBIVGNDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.